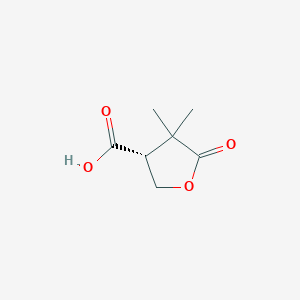
(R)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a tetrahydrofuran ring, a carboxylic acid group, and a ketone functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Esterification: Esters of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid.
Scientific Research Applications
®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and carboxylic acid, allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid: The non-chiral version of the compound.
4,4-Dimethyl-5-hydroxytetrahydrofuran-3-carboxylic acid: A reduced form with a hydroxyl group instead of a ketone.
4,4-Dimethyl-5-oxotetrahydrofuran-3-methyl ester: An esterified derivative.
Uniqueness: ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This enantiomeric purity is crucial for applications in pharmaceuticals and other fields where stereochemistry plays a vital role.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3R)-4,4-dimethyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(5(8)9)3-11-6(7)10/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
YYGSADLKVCTXSP-SCSAIBSYSA-N |
Isomeric SMILES |
CC1([C@H](COC1=O)C(=O)O)C |
Canonical SMILES |
CC1(C(COC1=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















